molecular formula C8H14ClNO3S B2511605 2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide CAS No. 879319-41-2

2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide

Cat. No.: B2511605
CAS No.: 879319-41-2
M. Wt: 239.71
InChI Key: RPHWRLFASWBELT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(1,1-dioxo-tetrahydrothiophen-3-YL)-N-methyl-propionamide, also known as CTMP, is a novel psychoactive substance that has gained attention in recent years due to its potential use as a research chemical. CTMP belongs to the class of synthetic cathinones, which are structurally similar to amphetamines and produce stimulant effects on the central nervous system.

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • The role of solvents in reactions involving chloropropionyl and chloro-substituted compounds has been studied, revealing how different reaction conditions can lead to the formation of various compounds with potential antioxidant activities. For example, the use of acetone as a solvent in reactions involving 3-chloropropionylisothiocyanate with hydrazine does not yield the expected products but rather results in compounds with different structures and antioxidant potentials (Syadza Firdausiah et al., 2019).

Potential Biological Activities

  • Research into the synthesis of derivatives of propionamide and related compounds has led to discoveries in their antibacterial and antifungal properties. For instance, a series of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives have been synthesized and shown significant antimicrobial activities, indicating potential as antibacterial and antifungal agents (M. Helal et al., 2013).

Anticancer Applications

  • The synthesis and evaluation of indapamide derivatives have demonstrated proapoptotic activities on cancer cell lines, suggesting a potential route for anticancer agent development. Specifically, derivatives have shown to inhibit the growth of melanoma cancer cells, highlighting the therapeutic potential of chloro-substituted propionamide derivatives in cancer treatment (Ö. Yılmaz et al., 2015).

Chemical Properties and Interactions

  • Studies on the chlorination of tetrahydrothiophens with N-chlorosuccinimide indicate that solvent effects can direct the reaction to yield either mono- or dichlorinated products. This demonstrates the importance of solvent choice in chemical synthesis and the potential for creating compounds with specific functional groups for further research applications (P. Delaney et al., 1985).

Properties

IUPAC Name

2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3S/c1-6(9)8(11)10(2)7-3-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHWRLFASWBELT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1CCS(=O)(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.